molecular formula C19H18N2O3 B3291266 Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- CAS No. 871507-14-1

Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)-

Cat. No.: B3291266
CAS No.: 871507-14-1
M. Wt: 322.4 g/mol
InChI Key: FDFQQENXEYGEML-UHFFFAOYSA-N
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Description

Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- is a complex organic compound that features a benzamide core with methoxy and methyl substitutions, as well as a quinolinylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- typically involves the reaction of N-methoxy-N-methylbenzamide with a quinolinylmethoxy derivative under specific conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy and quinolinylmethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinylmethoxy derivatives with additional functional groups, while reduction may lead to the formation of simpler amine derivatives.

Scientific Research Applications

Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- involves its interaction with specific molecular targets. The quinolinylmethoxy group is known to interact with various enzymes and receptors, potentially modulating their activity. This compound may also interfere with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- is unique due to the presence of the quinolinylmethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The compound Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- is a notable example, exhibiting a range of biological effects that warrant detailed exploration. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- can be represented as follows:

  • Molecular Formula : C_{15}H_{16}N_{2}O_{3}
  • Molecular Weight : 272.30 g/mol
  • CAS Number : 871708-18-8

This compound features a benzamide core with a methoxy and methyl substitution at the nitrogen atom and a quinoline-derived moiety that enhances its biological interactions.

Antiviral Activity

Research indicates that benzamide derivatives can exhibit antiviral properties against various viruses. For instance, compounds similar to Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- have been reported to inhibit Hepatitis B virus (HBV) replication through mechanisms involving the modulation of intracellular proteins such as APOBEC3G (A3G) .

In vitro studies demonstrated that certain benzamide derivatives showed significant inhibitory effects on HBV with IC50 values in the micromolar range. The following table summarizes the antiviral activity of related benzamide compounds:

Compound NameTarget VirusIC50 (µM)SI (Selectivity Index)
IMB-0523HBV1.9958
LamivudineHBV7.3752

Anticancer Activity

Benzamide derivatives have also been investigated for their potential anticancer effects. The mechanism often involves the inhibition of specific kinases or proteases that are crucial for cancer cell proliferation and survival. For example, studies have shown that compounds with similar structural features can induce apoptosis in cancer cells by activating caspase pathways .

The biological activity of Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell signaling pathways.
  • Receptor Modulation : It has potential effects on receptors associated with inflammation and immune responses.
  • Intracellular Signaling : By modulating intracellular pathways, it can influence cell cycle progression and apoptosis.

Study on Antiviral Efficacy

In a study evaluating the antiviral efficacy of benzamide derivatives against HBV, researchers synthesized several compounds and tested their effects on HepG2 cells. The results indicated that Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- significantly reduced HBV DNA levels in treated cells compared to controls.

Cancer Cell Apoptosis Induction

Another study explored the anticancer properties of related benzamide compounds in various cancer cell lines. The results showed that treatment with these compounds led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, confirming their role in inducing cancer cell death.

Properties

IUPAC Name

N-methoxy-N-methyl-4-(quinolin-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-21(23-2)19(22)15-8-11-17(12-9-15)24-13-16-10-7-14-5-3-4-6-18(14)20-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFQQENXEYGEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657991
Record name N-Methoxy-N-methyl-4-[(quinolin-2-yl)methoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871507-14-1
Record name N-Methoxy-N-methyl-4-[(quinolin-2-yl)methoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(Quinolin-2-ylmethoxy)-benzoic acid (25.98 g, 93 mmole) was added 250 ml of thionyl chloride under N2. The reaction mixture stirred 3 h and the excess thionyl chloride was removed under vacuum. The acid chloride was dissolved in tetrahydrofuran (450 ml) and triethylamine (50 ml, 4 eq.) was slowly added. O,N-dimethyl hydroxyl amine hydrochloride (27 g, 3 eq.) was added and the reaction stirred 18 h. The reaction mixture was placed on a rotovap to remove the solvent, partitioned between 1N NaOH and methylene chloride, separated, dried magnesium sulfate, filtered and concentrated. The crude product was filtered through silica gel eluting with 30-70% ethyl acetate/hexane to proved the title compound as a brown oil (26.26 g, 87%); 1H NMR (400 MHz, CDCl3) δ 8.17 (d, J=8.7 Hz, 1 H), 8.06 (d, J=8.3 Hz, 1 H), 7.81 (d, J=8.3 Hz, 1H), 7.67 (m, 3 H), 7.63 (d, J=8.3 Hz, 1 H), 7.52 (m, 1 H), 7.01 (M, 2 H), 5.39 (s, 2 H), 3.52 (s, 3 H) 3.31 (s, 2H); MS: (M+H m/z=323.2).
Quantity
25.98 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
O,N-dimethyl hydroxyl amine hydrochloride
Quantity
27 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.